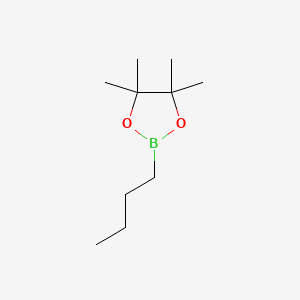

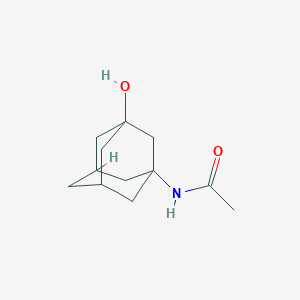

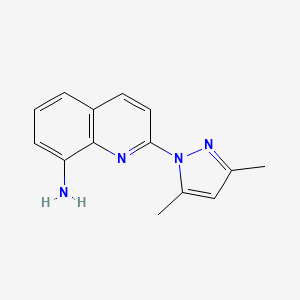

N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide" is a heterocyclic molecule that contains a pyrimidine nucleus, which is known to exhibit a broad spectrum of biological activities. These activities include antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives is a topic of significant interest due to their biological relevance. For instance, the synthesis of sulfanyl pyrimidin-4(3H)-one derivatives has been achieved through reactions with various reagents, including phenacyl bromide and picolyl chloride, under both conventional and heterogeneous conditions . Additionally, the substitution reactions of pyrimidine derivatives with sodium amide in liquid ammonia have been described, leading to the synthesis of various substituted pyrimidines .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. The synthesized compounds' structures have been confirmed using elemental analyses and spectroscopic methods, ensuring the correct molecular framework necessary for the desired biological functions .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which are essential for their synthesis and functionalization. For example, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides have been used to react with benzylthiol or thiophenols to afford tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . These reactions are indicative of the versatility of pyrimidine derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the substituents present on the pyrimidine ring. These properties are essential for determining the compounds' solubility, stability, and reactivity, which in turn affect their biological activity and potential as pharmaceutical agents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The compound is used in the synthesis of new heterocyclic compounds. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives, demonstrating its role in generating novel chemical structures (Hassan, Hafez, & Osman, 2014).

Cytotoxic Activity

- Compounds synthesized from similar derivatives have been evaluated for their cytotoxic activity. In the study by Hassan et al. (2014), the synthesized products were tested for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential in cancer research (Hassan, Hafez, & Osman, 2014).

Structural Analysis

- Sarojini et al. (2015) analyzed the structural aspects of similar sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives, highlighting the importance of structural studies in understanding the properties of these compounds (Sarojini, Yathirajan, Hosten, Betz, & Glidewell, 2015).

Antifungal and Antimicrobial Applications

- Some derivatives have been explored for their antifungal and antimicrobial activities. For example, the study by Nigam et al. (1981) synthesized and tested compounds for their activity against various micro-organisms, suggesting potential pharmaceutical applications (Nigam, Saharia, & Sharma, 1981).

Nonlinear Optical Analysis

- Dhandapani et al. (2017) conducted nonlinear optical analysis on a similar compound, illustrating the potential of these derivatives in materials science and photonics (Dhandapani, Manivarman, & Subashchandrabose, 2017).

Zukünftige Richtungen

Given the interesting structure of this compound, future research could explore its synthesis, properties, and potential applications. This could include studies to determine its physical and chemical properties, investigations into its reactivity and potential uses, and assessments of its safety and toxicity .

Eigenschaften

CAS-Nummer |

5755-62-4 |

|---|---|

Produktname |

N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Molekularformel |

C22H25N3O5S |

Molekulargewicht |

443.5 g/mol |

IUPAC-Name |

N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide |

InChI |

InChI=1S/C22H25N3O5S/c1-12-19(21(26)24-13-6-8-14(27-2)9-7-13)20(25-22(31)23-12)15-10-17(29-4)18(30-5)11-16(15)28-3/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,31) |

InChI-Schlüssel |

TZGBIYGYQMWPOB-UHFFFAOYSA-N |

SMILES |

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2OC)OC)OC)C(=O)NC3=CC=C(C=C3)OC |

Kanonische SMILES |

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2OC)OC)OC)C(=O)NC3=CC=C(C=C3)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

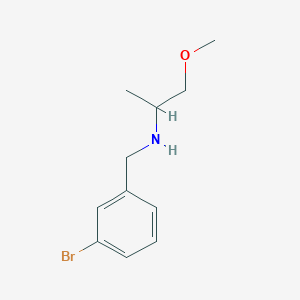

![N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272726.png)

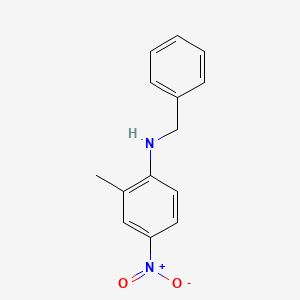

![N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272730.png)